1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(Benzyl(methyl)amino)but-2-yne: This intermediate can be synthesized by reacting benzylamine with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(3,4,5-Trimethoxyphenyl)isocyanate: This intermediate is prepared by reacting 3,4,5-trimethoxyaniline with phosgene or a phosgene equivalent.
Coupling Reaction: The final step involves the coupling of 4-(Benzyl(methyl)amino)but-2-yne with 3-(3,4,5-trimethoxyphenyl)isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea: can be compared with other urea derivatives and compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(16-17-10-6-5-7-11-17)13-9-8-12-23-22(26)24-18-14-19(27-2)21(29-4)20(15-18)28-3/h5-7,10-11,14-15H,12-13,16H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFEEGLWXAUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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